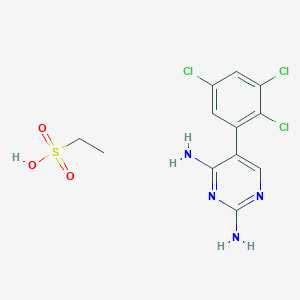![molecular formula C8H10N2O B123813 N-[(3-methylpyridin-2-yl)methyl]formamide CAS No. 153936-22-2](/img/structure/B123813.png)
N-[(3-methylpyridin-2-yl)methyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methylpyridin-2-yl)methyl]formamide, also known as MPF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of N-[(3-methylpyridin-2-yl)methyl]formamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been suggested that this compound may act by inducing apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
N-[(3-methylpyridin-2-yl)methyl]formamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to have antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(3-methylpyridin-2-yl)methyl]formamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on N-[(3-methylpyridin-2-yl)methyl]formamide. One of the directions is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to study its pharmacokinetics and bioavailability in vivo. Additionally, it would be interesting to explore the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, further research is needed to evaluate the safety and toxicity of this compound in humans.
Conclusion:
In conclusion, N-[(3-methylpyridin-2-yl)methyl]formamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential therapeutic applications of this compound and to evaluate its safety and toxicity in humans.
Méthodes De Synthèse
N-[(3-methylpyridin-2-yl)methyl]formamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 3-methylpyridine-2-carboxylic acid with thionyl chloride to form 3-methylpyridine-2-carbonyl chloride. This intermediate is then reacted with N-methylformamide to form N-[(3-methylpyridin-2-yl)methyl]formamide.
Applications De Recherche Scientifique
N-[(3-methylpyridin-2-yl)methyl]formamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7-3-2-4-10-8(7)5-9-6-11/h2-4,6H,5H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJPIFXSVGIHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylpyridin-2-yl)methyl]formamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

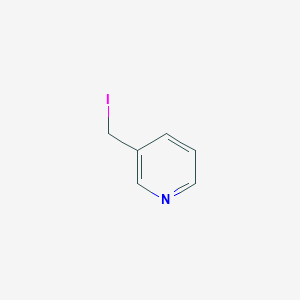
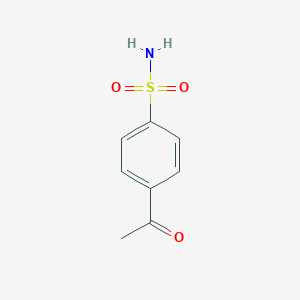
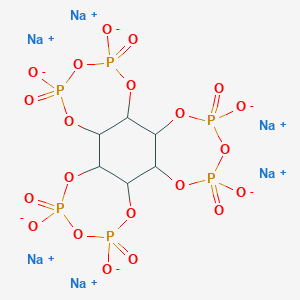
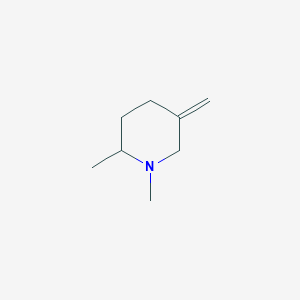
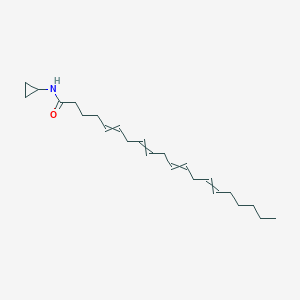
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B123747.png)
![cis-1-Oxo-octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester](/img/structure/B123754.png)
![2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B123755.png)


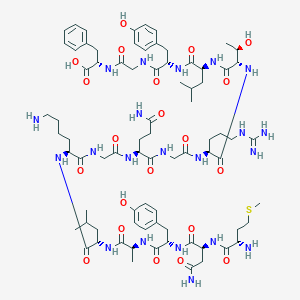
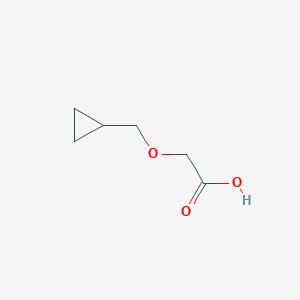
![3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole](/img/structure/B123767.png)
